methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate
Description
Methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate (CAS: 1134334-64-7) is an indole-derived compound with the molecular formula C₁₃H₁₃ClN₂O₃ and a molecular weight of 280.71 g/mol . Its structure features a methyl ester at position 2, a chloroacetyl-substituted amino group at position 3, and a methyl group at position 5 of the indole core. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing biologically active molecules due to its reactive chloroacetyl group and indole scaffold .
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7-3-4-9-8(5-7)11(16-10(17)6-14)12(15-9)13(18)19-2/h3-5,15H,6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABNUAPLFQXLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)CCl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C12H10ClN2O3, and it features a chloroacetyl group at the 3-position and a carboxylate ester group at the 2-position of the indole ring. The synthesis typically involves the reaction of 5-methylindole-2-carboxylic acid with chloroacetyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloroacetyl group enhances its electrophilic character, allowing it to react with nucleophilic sites in proteins and nucleic acids. This interaction can modulate enzyme activities or disrupt cellular processes, leading to various biological effects .
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives as antiviral agents. For instance, derivatives of indole-2-carboxylic acid have shown significant inhibitory effects against HIV-1 integrase, with some compounds achieving IC50 values as low as 0.13 μM. These compounds exhibit their activity through chelation with metal ions in the active site of integrase, enhancing their binding affinity and inhibitory effects .
Antimicrobial Properties
This compound has also demonstrated antimicrobial properties. Research indicates that similar indole compounds possess broad-spectrum antimicrobial activity against various pathogens, suggesting that this compound may share these properties due to structural similarities.
Anticancer Activity
Indole derivatives are known for their anticancer potential. Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The precise pathways remain an area of active research, but structural modifications at the indole core have been shown to enhance anticancer activity significantly .
Table: Summary of Biological Activities
Notable Research Findings
- HIV Inhibition : A study demonstrated that modifications at the C3 position of indole derivatives improved their inhibitory effects against HIV integrase significantly, indicating the importance of structural optimization for enhancing biological activity .
- Antimicrobial Efficacy : Compounds structurally similar to this compound have been shown to possess broad-spectrum antimicrobial properties, making them candidates for further investigation in drug development.
Scientific Research Applications
Biological Applications
Methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate has garnered attention for its diverse biological activities:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. Its mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Studies have shown that this compound possesses anticancer properties. It may induce apoptosis in cancer cells through interaction with specific molecular targets, including proteins involved in cell cycle regulation.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
-
Anticancer Mechanism
- In vitro studies on cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. Treatment with varying concentrations led to a dose-dependent increase in apoptotic cells, highlighting its potential as an anticancer therapeutic.
Comparative Analysis with Related Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Methyl 3-acetyl-1H-indole-5-carboxylate | Lacks chloroacetyl group | Lower antimicrobial activity |
| Methyl 3-(bromoacetyl)-1H-indole-5-carboxylate | Contains bromine instead of chlorine | Altered reactivity; reduced anticancer effects |
| Methyl 3-(fluoroacetyl)-1H-indole-5-carboxylate | Contains fluorine | Enhanced stability but lower reactivity |
The presence of the chloroacetyl group significantly enhances the compound's electrophilic character, facilitating interactions with nucleophilic sites in biological molecules, which is crucial for its biological effects.
Comparison with Similar Compounds
The following analysis compares methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate with structurally related indole-2-carboxylate derivatives, focusing on substituent variations, synthesis, physicochemical properties, and applications.
Structural Analogues and Substituent Variations
Key Observations :
- Ester vs. Carboxylic Acid : The methyl/ethyl ester group in the target compound and its analogues (e.g., ethyl 3-acyl derivatives ) enhances lipophilicity compared to carboxylic acids (e.g., 5-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid ), which may improve membrane permeability in drug candidates.
- Substituent Reactivity: The chloroacetyl group in the target compound introduces electrophilic reactivity, enabling nucleophilic substitution or conjugation reactions, unlike amino (e.g., ) or hydroxy/methoxy groups (e.g., ).
Physicochemical Properties
- Spectroscopic Data :
- 13C-NMR : Indole C-2 (ester carbonyl) resonates at ~164–165 ppm (cf. 164.56 ppm in ), while the chloroacetyl carbonyl is expected at ~165–170 ppm.
- HRMS : The target compound’s molecular ion ([M+H]⁺) is observed at m/z 281.07 , consistent with C₁₃H₁₃ClN₂O₃ . Similar compounds (e.g., ) show deviations due to substituent mass differences.
- Solubility : Methyl esters (e.g., target compound) exhibit higher organic solubility than carboxylic acids (e.g., ), making them preferable for synthetic modifications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate, and how are reaction conditions optimized for yield?
- Methodology : The compound is synthesized via acylation of a pre-functionalized indole core. A typical procedure involves reacting methyl 5-methyl-1H-indole-2-carboxylate with chloroacetyl chloride under anhydrous conditions (e.g., in 1,2-dichloroethane with AlCl₃ as a catalyst). Refluxing under argon for 2–3 hours ensures complete acylation. Reaction progress is monitored by TLC (25–33% ethyl acetate/hexane), followed by acidification (pH 2), extraction, and purification via Combiflash chromatography (0–40% ethyl acetate/hexane) . Optimizing stoichiometry (e.g., 1:1.15 molar ratio of indole to acyl chloride) and catalyst loadings improves yields.
Q. Which analytical techniques are most effective for characterizing purity and structural integrity post-synthesis?
- Methodology :
- NMR Spectroscopy : Confirm regioselectivity of the chloroacetyl group at the 3-position and methyl at the 5-position via ¹H/¹³C NMR. Aromatic protons appear δ 6.8–8.2 ppm, while the chloroacetyl methylene resonates at δ 4.0–4.3 ppm .
- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 295.07 [M+H]⁺ .
Advanced Research Questions
Q. How can regioselective functionalization of the indole core be achieved to avoid competing reactions at the 1-, 4-, or 6-positions?
- Methodology : Regioselectivity is controlled by steric and electronic factors. The 3-position is more nucleophilic due to electron-donating effects of the 2-carboxylate group. Using bulky catalysts (e.g., AlCl₃) directs acylation to the 3-position, while lower temperatures (0–5°C) minimize side reactions. Pre-protection of the indole NH (e.g., with a Boc group) prevents undesired alkylation .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in kinase inhibition assays)?
- Methodology :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to normalize data .
- Metabolic Stability Testing : Evaluate compound degradation in serum (e.g., 37°C, 24 hours) via LC-MS. Rapid hydrolysis of the ester group may explain variability; replacing the methyl ester with a stable amide can improve reproducibility .
- Structural Analog Testing : Compare with analogs (e.g., ethyl 3-[(chloroacetyl)amino]-5-fluoro-indole-2-carboxylate) to identify substituent-specific activity trends .
Q. How can the chloroacetyl group be modified to enhance target selectivity in enzyme inhibition studies?
- Methodology :
- Bioisosteric Replacement : Substitute the chloroacetyl group with trifluoroacetyl (improves lipophilicity) or maleimide (enhances covalent binding to cysteine residues) .
- Protease Sensitivity Assays : Incubate analogs with human liver microsomes to identify hydrolytically stable derivatives. For example, replacing chloroacetyl with a tert-butyloxycarbonyl (Boc) group reduces off-target effects .
Q. What are the key considerations for designing SAR studies on this compound’s indole scaffold?
- Methodology :
- Core Modifications : Introduce substituents at the 5-methyl (e.g., halogenation for hydrophobicity) or 2-carboxylate (e.g., ester-to-amide conversion) positions .
- 3D-QSAR Modeling : Use Schrödinger’s Maestro to correlate substituent electronegativity with activity. Chlorine at the 5-position enhances π-stacking in hydrophobic enzyme pockets .
- In Silico Docking : Predict binding modes to targets (e.g., EGFR kinase) using AutoDock Vina. The chloroacetyl group forms hydrogen bonds with Lys721, while the 5-methyl enhances van der Waals interactions .
Methodological Tables
Table 1 : Key Reaction Conditions for Acylation
Table 2 : Biological Activity of Structural Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
